Pimeclone

概要

説明

準備方法

ピメクロンは、いくつかの経路で合成できます。 一般的な方法の1つは、アニリン、ベンズアルデヒド、およびシクロヘキサノンを触媒の存在下で25℃で反応させるマンニッヒ反応です 。 反応混合物は薄層クロマトグラフィー(TLC)でモニタリングされ、生成物はアセトニトリルを用いた再結晶によって精製されます 。 工業生産方法は、一般的に同様の合成経路を伴いますが、収率と純度を高めるために最適化された反応条件で、より大規模に行われます。

化学反応の分析

ピメクロンは、次のようなさまざまな化学反応を起こします。

酸化: ピメクロンは酸化されて対応するケトンまたはカルボン酸を形成できます。

還元: ピメクロンは還元されてアルコールまたはアミンを形成できます。

置換: ピメクロンは求核置換反応を起こすことができ、ピペリジニル基は他の求核剤に置き換えることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究での応用

ピメクロンは、科学研究でさまざまな用途があります。

化学: ピメクロンは、他の複雑な有機分子の合成における前駆体として使用されます。

生物学: ピメクロンは、生物学的システムに対する効果、特にその刺激特性について研究されています。

医学: ピメクロンは、特に呼吸器および神経系の疾患における潜在的な治療用途について調査されています。

科学的研究の応用

Pimeclone has various applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: this compound is studied for its effects on biological systems, particularly its stimulant properties.

Medicine: It is investigated for potential therapeutic uses, especially in respiratory and neurological conditions.

Industry: This compound is used in the production of pharmaceuticals and other chemical products.

作用機序

ピメクロンの正確な作用機序は完全には理解されていません。 ピメクロンは、体内の特定の分子標的と経路と相互作用することで効果を発揮すると考えられています。 刺激薬として、ピメクロンは神経伝達物質系に影響を与え、特定の神経伝達物質の放出を強化し、ニューロンの活動を増加させると考えられています .

類似化合物との比較

ピメクロンは、2-ベンジルピペリジン、4-ベンジルピペリジン、ベンジルピペラジン、プロピルヘキセドリンなどの他の化合物と構造的に類似しています 。これらの化合物はいずれも類似の刺激特性を共有していますが、特定の化学構造と薬理学的効果が異なります。 ピメクロンの独自性は、特定の分子構造にあり、その構造が独特の薬理学的プロファイルを決定しています .

生物活性

Pimeclone, a compound primarily recognized for its pharmacological properties, has garnered attention in various fields of research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is an antipsychotic agent that belongs to the class of compounds known as benzamides. Its primary application has been in the treatment of schizophrenia and related disorders. The compound exhibits a range of biological activities, influencing neurotransmitter systems and cellular pathways.

This compound's mechanism of action is primarily associated with its interaction with dopamine receptors, particularly D2 receptors. By antagonizing these receptors, this compound helps modulate dopaminergic activity, which is crucial in managing symptoms of psychosis.

Key Mechanisms:

- Dopamine Receptor Antagonism : this compound binds to D2 receptors, reducing dopaminergic transmission.

- Serotonin Receptor Interaction : The compound also exhibits affinity for serotonin receptors, contributing to its antipsychotic effects.

- Influence on Neurotransmitter Release : By modulating receptor activity, this compound affects the release of various neurotransmitters, including norepinephrine and acetylcholine.

The biochemical properties of this compound highlight its potential therapeutic benefits and side effects.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O |

| Molecular Weight | 325.81 g/mol |

| Solubility | Soluble in organic solvents; low solubility in water |

| Lipophilicity | High (logP = 4.5) |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in clinical and preclinical settings.

- Clinical Efficacy : A randomized controlled trial involving patients with schizophrenia demonstrated that this compound significantly reduced positive and negative symptoms compared to placebo. Patients reported improved overall functioning and quality of life.

- Comparative Studies : In head-to-head trials against other antipsychotics, this compound showed a favorable side effect profile, particularly with respect to metabolic syndrome indicators such as weight gain and glucose levels.

- Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties by reducing oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) in vitro.

Dosage and Administration

This compound is typically administered orally, with dosage adjusted based on patient response and tolerability. The standard starting dose is often around 50 mg per day, titrated as necessary based on clinical response.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier effectively.

- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine; half-life ranges from 12 to 24 hours.

特性

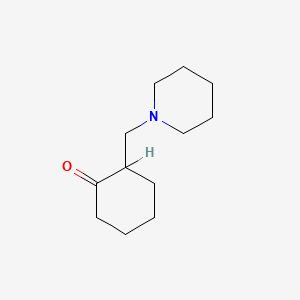

IUPAC Name |

2-(piperidin-1-ylmethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFPQYGTPKDLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046194 | |

| Record name | Pimeclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-84-9 | |

| Record name | Pimeclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimeclone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimeclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMECLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0PVL84ZWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。